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Compound of Interest

Compound Name: Cy3-PEG4-Alkyne

Cat. No.: B12367035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cy3-PEG4-Alkyne is a fluorescent probe combining the bright and photostable Cy3 dye with a

terminal alkyne group, facilitated by a hydrophilic polyethylene glycol (PEG) spacer. This

reagent is a cornerstone for bioorthogonal labeling, particularly through the copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This reaction

enables the precise and efficient covalent labeling of azide-modified biomolecules in complex

biological systems, including live and fixed cells. The PEG4 linker enhances the water solubility

and biocompatibility of the probe, minimizing non-specific binding and improving accessibility to

cellular targets. These characteristics make Cy3-PEG4-Alkyne an invaluable tool for

visualizing a wide array of biological processes, from protein synthesis and glycosylation to

tracking the localization and dynamics of specific biomolecules in drug discovery and

development.

Core Applications
Fluorescent Labeling of Biomolecules: Covalently attaches a bright, orange-fluorescent dye

to azide-modified proteins, glycans, lipids, and nucleic acids.

Visualization of Cellular Processes: Enables the imaging of dynamic processes such as

protein trafficking, glycan dynamics, and cell proliferation.[1][2]
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High-Resolution Imaging: Suitable for various fluorescence microscopy techniques, including

confocal and super-resolution microscopy.[3]

Flow Cytometry: Can be used to quantify the abundance of labeled biomolecules in cell

populations.

Data Presentation
Table 1: Physicochemical and Spectroscopic Properties
of Cy3-PEG4-Alkyne

Property Value Reference

Molecular Formula C₄₁H₅₆ClN₃O₅ [4]

Excitation Maximum (λex) ~555 nm

Emission Maximum (λem) ~570 nm

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ [5]

Fluorescence Quantum Yield

(Φ)
~0.20 - 0.31

Solubility Water, DMSO, DMF

Table 2: Comparative Photostability of Common
Fluorophores
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Fluorophore
Relative
Photostability

Key
Considerations

Reference

Cy3 Good

A versatile and widely

used fluorophore,

though more

photostable

alternatives exist for

prolonged imaging.

Alexa Fluor 555 Excellent

Offers significant

advantages in

photostability over

Cy3 for experiments

requiring extended

imaging times or high

laser powers.

Cy5 Moderate

Susceptible to

photobleaching,

especially in aqueous

media.

Alexa Fluor 647 Excellent

A more photostable

alternative to Cy5 for

far-red imaging.

FITC Poor

Prone to rapid

photobleaching,

limiting its use in long-

term imaging

experiments.

Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with
Azido Sugars
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This protocol describes the metabolic incorporation of an azide-modified sugar into cellular

glycans, which can then be labeled with Cy3-PEG4-Alkyne. A common example is the use of

tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) to label sialic acid residues.

Materials:

Mammalian cells of interest

Complete cell culture medium

Ac4ManNAz (or other desired azido sugar)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy)

and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).

Preparation of Azido Sugar Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile

DMSO (e.g., 50 mM).

Metabolic Labeling: The following day, dilute the Ac4ManNAz stock solution into pre-warmed

complete cell culture medium to achieve the desired final concentration (typically 25-50 µM).

Incubation: Remove the old medium from the cells and replace it with the azido-sugar-

containing medium. Incubate the cells for 1-3 days to allow for metabolic incorporation of the

azido sugar into cellular glycans. The optimal incubation time may vary depending on the cell

type and should be determined empirically.

Proceed to Protocol 2 for live-cell labeling or Protocol 3 for fixed-cell labeling.

Protocol 2: Live-Cell Labeling via Copper-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC)
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This protocol outlines the "click" reaction to label azide-modified biomolecules with Cy3-PEG4-
Alkyne in living cells.

Materials:

Metabolically labeled live cells (from Protocol 1)

Cy3-PEG4-Alkyne

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

Sodium ascorbate

Dulbecco's Phosphate-Buffered Saline (DPBS) with calcium and magnesium

DMSO

Procedure:

Prepare Stock Solutions:

Cy3-PEG4-Alkyne: 1-5 mM in DMSO.

CuSO₄: 20 mM in water.

THPTA: 100 mM in water.

Sodium Ascorbate: 100 mM in water (prepare fresh).

Wash Cells: Gently wash the metabolically labeled cells twice with pre-warmed DPBS.

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail

immediately before use. For a final volume of 1 mL, add the components in the following

order:

950 µL DPBS
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10 µL of 20 mM CuSO₄ (final concentration: 200 µM)

20 µL of 100 mM THPTA (final concentration: 2 mM)

Vortex briefly.

Add 5-20 µL of Cy3-PEG4-Alkyne stock solution (final concentration: 5-20 µM).

Vortex briefly.

Add 10 µL of 100 mM sodium ascorbate to initiate the reaction (final concentration: 1 mM).

Labeling Reaction: Immediately add the click reaction cocktail to the cells and incubate for 5-

30 minutes at room temperature, protected from light.

Wash and Image: Gently wash the cells three times with DPBS. Replace with complete

culture medium and proceed to imaging.

Protocol 3: Fixed-Cell Labeling and Imaging
This protocol is for labeling azide-modified biomolecules in fixed cells, which is often

compatible with subsequent immunofluorescence staining.

Materials:

Metabolically labeled cells on coverslips (from Protocol 1)

4% Paraformaldehyde (PFA) in PBS

PBS

0.1% Triton X-100 in PBS (for permeabilization, optional)

Click reaction components (as in Protocol 2)

DAPI or Hoechst stain (for nuclear counterstaining)

Antifade mounting medium
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Procedure:

Fixation: Wash cells twice with PBS. Fix with 4% PFA in PBS for 15 minutes at room

temperature.

Washing: Wash cells three times with PBS for 5 minutes each.

(Optional) Permeabilization: If labeling intracellular targets, permeabilize cells with 0.1%

Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

Click Reaction: Prepare the click reaction cocktail as described in Protocol 2. Add the

cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected

from light.

Washing: Wash cells three times with PBS for 5 minutes each.

Nuclear Counterstaining: Incubate cells with DAPI or Hoechst solution for 5 minutes.

Final Washes: Wash cells twice with PBS.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Image the slides using a fluorescence microscope with appropriate filter sets for

Cy3 and the nuclear stain.

Protocol 4: Fluorescence Microscopy and Imaging
Microscope Settings:

Excitation: Cy3 can be efficiently excited by a 532 nm or 561 nm laser line. For widefield

microscopy, a TRITC filter set is appropriate.

Emission: Collect the fluorescence emission in a range of approximately 560-600 nm.

Multiplexing: Cy3 can be used in multi-color imaging experiments with other fluorophores

such as DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 647 (far-red), ensuring

minimal spectral overlap.
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Visualizations

Step 1: Metabolic Labeling Step 2: Click Chemistry Step 3: Imaging
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azide-tagged biomolecules
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for microscopy
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Click to download full resolution via product page

Caption: Experimental workflow for labeling and imaging with Cy3-PEG4-Alkyne.

Biomolecule-N₃

Labeled Biomolecule

Cy3-PEG4-Alkyne Cu(I) Catalyst

 Click Reaction 

Click to download full resolution via product page

Caption: Schematic of the CuAAC "Click" Reaction.
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Caption: Visualizing GPCR signaling with click chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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